molecular formula C19H19NO4 B1219795 (S)-Cheilanthifoline CAS No. 483-44-3

(S)-Cheilanthifoline

Cat. No. B1219795
CAS RN: 483-44-3
M. Wt: 325.4 g/mol
InChI Key: FVXCQULKSPVRPK-HNNXBMFYSA-N
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Description

(S)-Cheilanthifoline is an alkaloid compound that is found in the plant Cheilanthes tenuifolia. It has been of great interest to scientists due to its potential therapeutic properties.

Scientific Research Applications

Alkaloid Biosynthesis

(S)-Cheilanthifoline, an alkaloid found in various plant species, has been studied for its role in alkaloid biosynthesis. Research has shown that it undergoes transformations such as methylation and ethylation, leading to the formation of other compounds like sinactine and 6-methoxy-7-ethoxy-1-keto-1:2:3:4-tetrahydro-isoquinoline. It is considered as 2-O-desmethyl-sinactine, emphasizing its importance in the biosynthetic pathways of alkaloids (Manske, 1940).

Antiplasmodial Properties

(S)-Cheilanthifoline has shown promising in vitro antiplasmodial activities against Plasmodium falciparum, the parasite responsible for malaria. This discovery supports the clinical use of plants containing (S)-Cheilanthifoline in traditional medicine and identifies it as a potential new antimalarial drug lead (Wangchuk et al., 2010).

Enzymatic Synthesis and Enzyme Inhibition

Studies on the enzymatic synthesis of (S)-Cheilanthifoline reveal its formation from (S)-scoulerine via cytochrome P450-dependent enzymes. This discovery is significant for understanding the complex mechanisms of alkaloid formation in plants (Bauer & Zenk, 1991). Furthermore, (S)-Cheilanthifoline and other alkaloids have been studied for their potential anti-inflammatory properties, particularly their effects on osteoclastogenesis, which could have implications in bone health and diseases related to bone degradation (Lee et al., 2016).

Genetic Studies

Research involving the cloning and characterization of genes responsible for (S)-Cheilanthifoline synthesis in plants like Chelidonium majus has furthered understanding of its biosynthetic pathways. These studies are crucial for exploring genetic engineering approaches to enhance or modify the production of this and related alkaloids in plants (Yahyazadeh et al., 2017).

Potential in Crop Protection

The diverse biological activities of (S)-Cheilanthifoline and related compounds also extend to applications in crop protection, as evidenced by bioassays testing their effectiveness against various pests and diseases affecting plants (Gaulton et al., 2015).

properties

IUPAC Name

(13S)-17-methoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-22-18-7-12-4-5-20-9-14-11(2-3-17-19(14)24-10-23-17)6-15(20)13(12)8-16(18)21/h2-3,7-8,15,21H,4-6,9-10H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXCQULKSPVRPK-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C5=C(C=C4)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2[C@@H]3CC4=C(CN3CCC2=C1)C5=C(C=C4)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70964044
Record name 9-Methoxy-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

483-44-3
Record name 9-Methoxy-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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